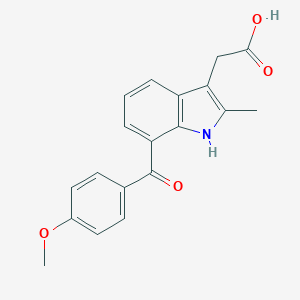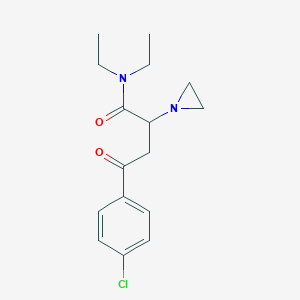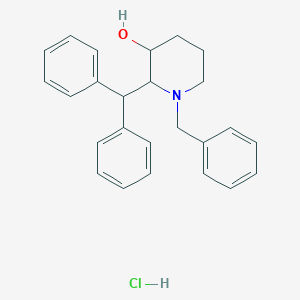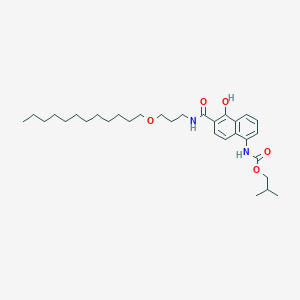![molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
[Nphe1]nociceptin(1-13)NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This receptor is structurally similar to opioid receptors but is not activated by traditional opioid ligands . [Nphe1]nociceptin(1-13)NH2 acts as a selective and competitive antagonist of the nociceptin receptor, making it a valuable tool in studying the physiological and pharmacological roles of nociceptin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Nphe1]nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
The use of automated synthesizers allows for the efficient production of peptides with high purity and yield .
化学反应分析
Types of Reactions
[Nphe1]nociceptin(1-13)NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The primary product of the synthesis is this compound itself. During the cleavage and deprotection steps, side products such as truncated peptides and amino acid derivatives may be formed, which are typically removed during purification .
科学研究应用
[Nphe1]nociceptin(1-13)NH2 is used extensively in scientific research to study the nociceptin receptor and its role in various physiological and pathological processes. Some key applications include:
Pharmacological Studies: Investigating the effects of nociceptin receptor antagonism on pain perception, anxiety, and addiction.
Neuroscience Research: Understanding the role of nociceptin in modulating neurotransmitter release and synaptic plasticity.
Cardiovascular Research: Examining the effects of nociceptin on cardiovascular function, including blood pressure and heart rate regulation.
Drug Development: Exploring the potential of this compound as a prototype for developing new analgesics and therapeutic agents.
作用机制
[Nphe1]nociceptin(1-13)NH2 exerts its effects by selectively binding to the nociceptin receptor, thereby blocking the binding and activity of endogenous nociceptin. This antagonism prevents the activation of downstream signaling pathways that are typically triggered by nociceptin, such as the inhibition of cyclic AMP accumulation and modulation of ion channel activity . By blocking nociceptin receptor activation, this compound can modulate various physiological responses, including pain perception and cardiovascular function .
相似化合物的比较
Similar Compounds
[Phe1(CH2-NH)Gly2]nociceptin(1-13)NH2: Another nociceptin receptor antagonist with a similar structure but different binding affinity and activity.
Nocistatin: A peptide derived from the same precursor as nociceptin but with distinct biological activities.
Uniqueness
[Nphe1]nociceptin(1-13)NH2 is unique in its high selectivity and competitive antagonism of the nociceptin receptor. Unlike other nociceptin receptor antagonists, it does not exhibit any residual agonist activity, making it a valuable tool for studying the specific effects of nociceptin receptor blockade .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBZIPCESQREMT-UVDGFCMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)









![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)


